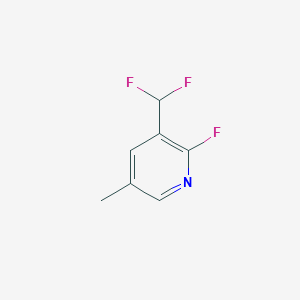
2-Fluoro-3-(difluoromethyl)-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-(difluoromethyl)-5-methylpyridine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a pyridine derivative that contains a fluorine atom and two difluoromethyl groups attached to the pyridine ring.
科学的研究の応用
2-Fluoro-3-(difluoromethyl)-5-methylpyridine has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that 2-Fluoro-3-(difluoromethyl)-5-methylpyridine exhibits potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological and pathological processes, and their inhibition has been shown to have therapeutic effects in several diseases, including Alzheimer's disease, Parkinson's disease, and depression.
作用機序
The mechanism of action of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine is not fully understood, but it is believed to involve the inhibition of enzymes through the formation of covalent bonds with the active site of the enzyme. The difluoromethyl groups of the compound are thought to play a crucial role in the inhibition process by forming strong hydrogen bonds with the enzyme's active site.
生化学的および生理学的効果
Studies have shown that 2-Fluoro-3-(difluoromethyl)-5-methylpyridine exhibits potent inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Inhibition of these enzymes has been shown to have therapeutic effects in several diseases, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, 2-Fluoro-3-(difluoromethyl)-5-methylpyridine has been shown to exhibit antifungal and antibacterial activity.
実験室実験の利点と制限
One of the major advantages of using 2-Fluoro-3-(difluoromethyl)-5-methylpyridine in lab experiments is its potent inhibitory activity against several enzymes. This property makes it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine can cause liver damage and other adverse effects.
将来の方向性
There are several future directions for the study of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine. One of the most promising directions is the development of new drugs based on this compound for the treatment of Alzheimer's disease, Parkinson's disease, and depression. Additionally, further studies are needed to investigate the potential of this compound as an antifungal and antibacterial agent. Other future directions include the study of the mechanism of action of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine and the development of new synthetic methods for its preparation.
合成法
The synthesis of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine can be achieved by several methods. One of the most common methods is the reaction of 2-fluoro-3-(trifluoromethyl)pyridine with formaldehyde and methyl magnesium bromide. This reaction results in the formation of 2-Fluoro-3-(difluoromethyl)-5-methylpyridine with a yield of around 60%. Other methods include the reaction of 2-fluoro-3-(trifluoromethyl)pyridine with difluoromethyltriphenylphosphonium bromide and the reaction of 2-fluoro-3-(trifluoromethyl)pyridine with difluoromethylzinc bromide.
特性
IUPAC Name |
3-(difluoromethyl)-2-fluoro-5-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-4-2-5(6(8)9)7(10)11-3-4/h2-3,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJADOPXOMSABOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(difluoromethyl)-5-methylpyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2628431.png)
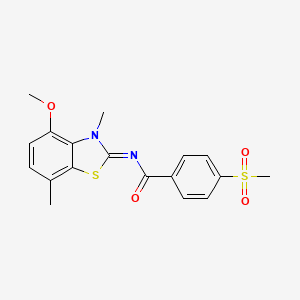
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2628435.png)
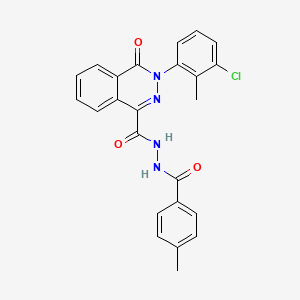
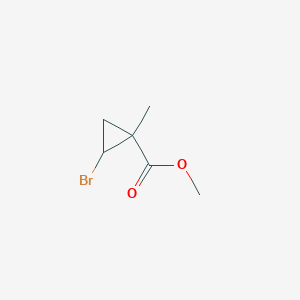
![2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2628441.png)
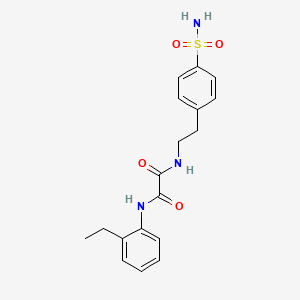
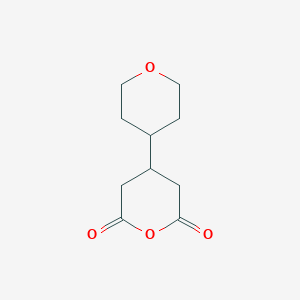
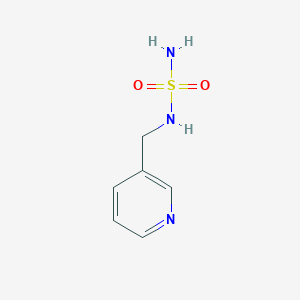
![7-(4-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2628445.png)
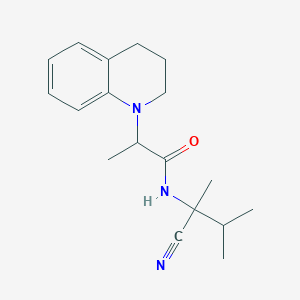
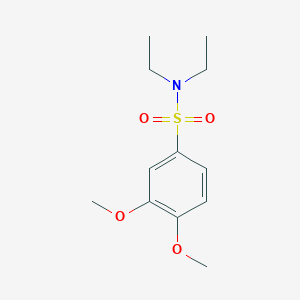
![(3Z)-3-[(4-bromo-2-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2628451.png)
![N-(4-bromophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2628453.png)